![molecular formula C20H20O B14639166 Cyclopentanone, 2-[bis(4-methylphenyl)methylene]- CAS No. 56005-43-7](/img/structure/B14639166.png)
Cyclopentanone, 2-[bis(4-methylphenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanone, 2-[bis(4-methylphenyl)methylene]- is an organic compound with the molecular formula C21H20O. It is also known as (2E,5E)-2,5-Bis(4-methylbenzylidene)cyclopentanone. This compound is characterized by its cyclopentanone core with two 4-methylphenyl groups attached via methylene bridges. It is a yellow crystalline solid with a melting point of approximately 235-236°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentanone, 2-[bis(4-methylphenyl)methylene]- can be synthesized through a condensation reaction between cyclopentanone and 4-methylbenzaldehyde. The reaction typically involves the use of a base, such as sodium hydroxide or potassium hydroxide, to facilitate the condensation process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanone, 2-[bis(4-methylphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the methylene bridges.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Cyclopentanone, 2-[bis(4-methylphenyl)methylene]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mécanisme D'action
The mechanism of action of Cyclopentanone, 2-[bis(4-methylphenyl)methylene]- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(4-methoxybenzylidene)cyclopentanone: Similar structure with methoxy groups instead of methyl groups.
2,5-Bis(4-chlorobenzylidene)cyclopentanone: Similar structure with chloro groups instead of methyl groups.
2,6-Bis(4-methoxybenzylidene)cyclohexanone: Similar structure with a cyclohexanone core instead of cyclopentanone.
Uniqueness
Cyclopentanone, 2-[bis(4-methylphenyl)methylene]- is unique due to its specific substitution pattern and the presence of two 4-methylphenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
56005-43-7 |
|---|---|
Formule moléculaire |
C20H20O |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
2-[bis(4-methylphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C20H20O/c1-14-6-10-16(11-7-14)20(18-4-3-5-19(18)21)17-12-8-15(2)9-13-17/h6-13H,3-5H2,1-2H3 |
Clé InChI |
ZAMIQEUSRQPWMS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=C2CCCC2=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


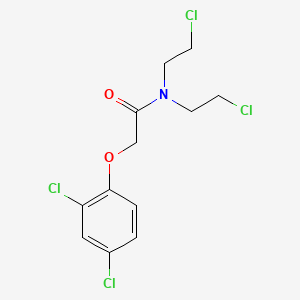
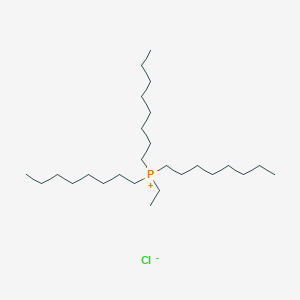
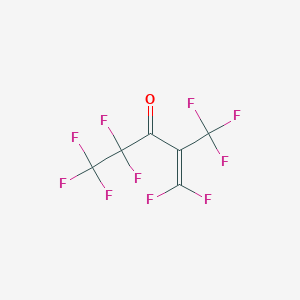
![4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-](/img/structure/B14639109.png)


![Benzoic acid, 4-[(trichloroacetyl)amino]-](/img/structure/B14639114.png)
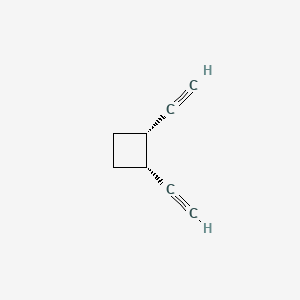
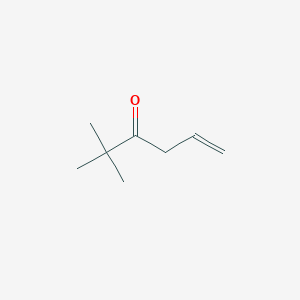
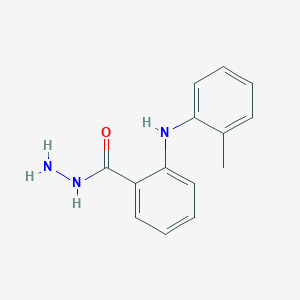
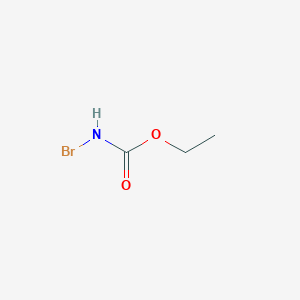

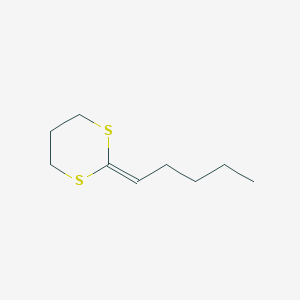
![Ethyl 2-[(3-hydroxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B14639161.png)
